molecular formula C25H48O4 B052946 Monoerucin CAS No. 28063-42-5

Monoerucin

Cat. No.: B052946
CAS No.: 28063-42-5
M. Wt: 412.6 g/mol
InChI Key: ZXNAIPHYBVMMPY-MDZDMXLPSA-N
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Description

Monoerucin, also known as glyceryl monoerucate, is a monoacylglycerol derived from erucic acid. It is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of erucic acid. This compound is commonly used in various scientific research applications due to its unique properties and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoerucin can be synthesized through the esterification of erucic acid with glycerol. The reaction typically involves heating erucic acid with glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Monoerucin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Monoerucin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Employed in the study of membrane dynamics and protein-lipid interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.

    Industry: Used as an emulsifier in food and cosmetic products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Monoerucin

This compound is unique due to its long-chain unsaturated fatty acid (erucic acid) component. This gives it distinct properties compared to other monoacylglycerols, such as higher fluidity and different interactions with lipid membranes. These unique properties make this compound particularly valuable in studies related to lipid behavior and membrane dynamics .

Properties

CAS No.

28063-42-5

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

2,3-dihydroxypropyl (E)-docos-13-enoate

InChI

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9+

InChI Key

ZXNAIPHYBVMMPY-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O

71712-74-8

physical_description

Solid

Synonyms

(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol;  (Z)-Mono-13-docosenoin;  Glycerol Monoerucate;  Glyceryl Monoerucate;  Mono-(Z)-13-docosenoin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the digestion of monoerucin different from triglycerides containing erucic acid like rapeseed oil?

A1: Research has shown that this compound, specifically 2-monoerucin, demonstrates higher digestibility compared to rapeseed oil, which contains erucic acid primarily in the triglyceride form []. This improved digestibility can be attributed to the structure of 2-monoerucin, which likely facilitates more efficient hydrolysis and absorption in the intestine []. In contrast, rapeseed oil, with its low 2-monoerucin content, exhibits lower overall erucic acid digestibility [].

Q2: Does the position of erucic acid on the glycerol backbone influence its digestibility?

A2: Yes, the position of erucic acid within the glycerol backbone significantly impacts its digestibility. Studies directly comparing trierucin (erucic acid esterified in a triglyceride) with varying compositions highlight this []. Trierucin mixed or interesterified with corn oil, resulting in a higher proportion of 2-monoerucin after digestion, showed digestibility comparable to peanut oil and superior to standard rapeseed oil []. This suggests that the presence of erucic acid in the 2-position on the glycerol backbone, as in 2-monoerucin, is key for its efficient digestion and absorption [].

Q3: How does this compound impact the digestibility of other fatty acids consumed alongside it?

A3: Interestingly, research suggests that 2-monoerucin may enhance the digestibility of saturated fatty acids consumed in the same meal []. While the exact mechanism requires further investigation, this finding implies a potential synergistic effect of 2-monoerucin on the overall lipid digestion process [].

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